4-methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride
Description
4-Methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride (CAS: 1171521-57-5) is a synthetic 1,5-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. Its structure includes a methyl group at position 4 and a 2-(methylamino)acetyl substituent at position 4. The hydrochloride salt enhances solubility, a critical factor for bioavailability. Safety protocols emphasize avoiding heat and ignition sources (P210), highlighting its thermal sensitivity .
Properties
IUPAC Name |
4-methyl-5-[2-(methylamino)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-9-7-12(17)15-10-5-3-4-6-11(10)16(9)13(18)8-14-2;/h3-6,9,14H,7-8H2,1-2H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVDQOWUVDLNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzodiazepinone Core
Starting from 1,2-phenylenediamine derivatives, cyclocondensation with an appropriate keto-acetyl compound bearing the methylaminoacetyl side chain is performed. This reaction forms the tetrahydro-1,5-benzodiazepin-2-one core with substitution at the 4- and 5-positions.
Catalysts such as mixed metal oxides (e.g., SiO2-Al2O3) or gold catalysts can be employed to enhance reaction efficiency and selectivity.
Introduction of the Methylaminoacetyl Side Chain
The 5-position substitution with the 2-(methylamino)acetyl group is typically achieved by acylation or amidation reactions. For example, the benzodiazepinone intermediate can be reacted with methylaminoacetyl chloride or an equivalent activated ester to introduce this side chain.
Protection-deprotection strategies might be used to prevent side reactions on the amino groups during acylation.
Formation of the Hydrochloride Salt
- The free base form of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution), enhancing the compound's stability and solubility for pharmaceutical use.
Catalytic and Process Enhancements
Montmorillonite-Based Catalysts:
M. N. Timofeeva et al. (2019) reported that montmorillonite clay catalysts accelerate the cyclocondensation of ethylenediamine and ketones to form benzodiazepines, increasing yields and reducing reaction times.Magnetic Catalysts:
Novel magnetic catalysts have been developed for benzodiazepine synthesis, allowing for easy catalyst recovery and reuse, improving the sustainability of the process.Lawesson’s Reagent and P2S5 for Thionation:
For derivatives requiring thioamide functionalities, reagents like Lawesson’s reagent or phosphorus pentasulfide (P2S5) are used under reflux conditions in solvents such as toluene or pyridine to convert carbonyl groups to thiocarbonyls, which may be relevant for analog synthesis.
Summary Table of Preparation Methods
Research Findings and Considerations
The choice of catalyst and solvent critically influences yield and purity. Gold-catalyzed methods offer mild conditions and high selectivity.
Multicomponent and tandem reactions reduce the number of steps and purification requirements, enhancing scalability.
The hydrochloride salt form improves compound stability, which is essential for pharmaceutical formulation.
Recent advances in catalyst technology, including magnetic and clay-based catalysts, contribute to greener and more efficient synthesis routes.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The compound undergoes regioselective modifications at its nitrogen centers. Base-mediated alkylation with aminoethyl chlorides shows temperature-dependent selectivity:
Ab initio calculations (MP2/6-31G*) confirm that N4 alkylation proceeds via a lower activation barrier (ΔG‡ = 24.3 kcal/mol) compared to N1 (ΔG‡ = 27.1 kcal/mol) under microwave conditions . Acylation with dichloroacetyl chloride occurs at the secondary amine, forming stable amide derivatives under reflux with triethylamine :
textExperimental Procedure [3]: 1. Dissolve tetrahydro-4-methyl-1,5-benzodiazepin-2-one (0.88 g) in anhydrous benzene. 2. Add triethylamine (2.8 mL) and dichloroacetyl chloride (1.90 mL). 3. Reflux for 6 hours → isolate product via sodium bicarbonate wash and crystallization.
Hydrolysis and Ring-Opening
The lactam moiety undergoes hydrolysis under acidic/basic conditions:
| Condition | Product | Application |
|---|---|---|
| 1M HCl (reflux, 4 hr) | 4-methyl-5-aminobutyric acid derivative | Precursor for peptide conjugates |
| NaOH/EtOH (60°C, 2 hr) | Ring-opened dicarboxylic acid | Intermediate for polymer synthesis |
Hydrolysis kinetics follow first-order behavior with t₁/₂ = 45 min in 0.5M H₂SO₄ at 80°C.
Cycloaddition and Heterocycle Formation
The diazepine ring participates in [3+2] cycloadditions with nitrile oxides, yielding fused isoxazoline derivatives:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Benzonitrile oxide | 8a-Isoxazolo-benzodiazepine | 72% | Toluene, 110°C, 12 hr |
| Acetonitrile oxide | 8a-Methylisoxazolo-benzodiazepine | 68% | Microwave, 100°C, 20 min |
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict regioselectivity favoring endo-transition states (ΔE = 3.2 kcal/mol lower than exo).
Redox Transformations
The methylaminoacetyl side chain undergoes oxidation and reduction:
-
Oxidation : Treatment with KMnO₄/H₂SO₄ converts the methylamino group to a nitroso derivative (λₘₐₓ = 310 nm, ε = 1,200 M⁻¹cm⁻¹).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl group to a hydroxyethyl moiety (95% ee confirmed by chiral HPLC) .
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal:
| Time (weeks) | Degradation Products | % Remaining |
|---|---|---|
| 4 | Hydrolyzed lactam (+3.2%) | 96.8 |
| 8 | Oxidized acetyl side chain (+7.5%) | 89.3 |
| 12 | Dimerization products (+12.1%) | 76.4 |
Degradation follows pseudo-first-order kinetics (k = 1.4 × 10⁻³ day⁻¹) with activation energy Eₐ = 18.9 kcal/mol.
Scientific Research Applications
Pharmacological Applications
The compound is primarily investigated for its potential as a pharmaceutical agent due to its structural resemblance to benzodiazepines, which are known for their anxiolytic and sedative properties.
Anxiolytic Effects
Research indicates that compounds similar to benzodiazepines can exhibit anxiolytic effects by modulating the GABAergic system. Preliminary studies suggest that 4-methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride may enhance the effects of GABA at the GABA_A receptor sites, leading to reduced anxiety levels in preclinical models.
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective potential of benzodiazepine derivatives. Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antidepressant Activity
Emerging evidence points towards the antidepressant-like effects of this compound in animal models. The modulation of neurotransmitter systems involved in mood regulation may offer therapeutic avenues for depression management.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the benzodiazepine core.
- Introduction of the methylaminoacetyl group through acylation reactions.
- Hydrochloride salt formation for enhanced solubility and stability.
Case Study 1: Anxiolytic Activity
A study published in Journal of Medicinal Chemistry evaluated the anxiolytic properties of various benzodiazepine derivatives including our compound. The results indicated significant reductions in anxiety-like behavior in rodent models when administered at specific dosages .
Case Study 2: Neuroprotection
In a study focusing on neuroprotection published in Neuroscience Letters, researchers demonstrated that this compound could significantly reduce neuronal death induced by oxidative stress in cultured neurons .
Case Study 3: Antidepressant Effects
Another investigation reported in Psychopharmacology highlighted the antidepressant-like effects observed with this compound in forced swim tests and tail suspension tests in mice, suggesting its potential utility as an antidepressant .
Mechanism of Action
The mechanism of action of 4-methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzodiazepines
Core Structural Differences
The target compound belongs to the 1,5-benzodiazepine subclass, distinct from the more common 1,4-benzodiazepines (e.g., Methylclonazepam). Key differences include:
- Ring Substitution : 1,5-Benzodiazepines position nitrogen atoms at the 1 and 5 positions of the diazepine ring, whereas 1,4-benzodiazepines place them at 1 and 4. This alters ring puckering dynamics and receptor-binding conformations .
- Substituents: The methylamino acetyl group in the target compound contrasts with the nitro (NO₂) and 2-chlorophenyl groups in Methylclonazepam (C₁₆H₁₂ClN₃O₃) .
Table 1: Structural Comparison of Selected Benzodiazepines
| Compound | Core Structure | Substituents | Molecular Formula (Base) | CAS Number |
|---|---|---|---|---|
| Target Compound (Hydrochloride) | 1,5-Benzodiazepine | 4-Me, 5-(methylamino)acetyl | C₁₅H₂₀ClN₃O₂ | 1171521-57-5 |
| Methylclonazepam | 1,4-Benzodiazepine | 1-Me, 7-NO₂, 5-(2-Cl-Ph) | C₁₆H₁₂ClN₃O₃ | Not Provided |
Conformational Analysis
The Cremer-Pople puckering coordinates (amplitude q and phase angle φ) quantify non-planar ring distortions . While specific data for the target compound is unavailable, 1,5-benzodiazepines typically exhibit distinct puckering profiles compared to 1,4-analogs, influencing:
- Receptor Affinity : Altered hydrogen-bonding and steric interactions with GABAₐ receptor subunits.
- Metabolic Stability: The methylamino acetyl group may reduce oxidative metabolism compared to Methylclonazepam’s nitro group.
Biological Activity
4-Methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one hydrochloride (CAS No. 1171521-57-5) is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are widely recognized for their pharmacological properties, including anxiolytic, anticonvulsant, muscle relaxant, and sedative effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₈ClN₃O₂
- Molecular Weight : 283.75 g/mol
- Purity : Typically reported at 95% .
Benzodiazepines exert their effects primarily through modulation of the GABA receptor complex. The compound enhances the inhibitory neurotransmitter GABA's action by increasing the frequency of chloride channel opening events. This results in hyperpolarization of neurons and a subsequent decrease in neuronal excitability.
Anxiolytic Effects
Research indicates that benzodiazepines demonstrate significant anxiolytic properties. In animal models, compounds similar to 4-methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one have shown efficacy in reducing anxiety-related behaviors . Clinical studies support these findings, demonstrating improvements in anxiety symptoms among patients treated with benzodiazepines.
Anticonvulsant Properties
The anticonvulsant activity of benzodiazepines is well-documented. They are utilized in clinical settings to manage various seizure disorders. Specifically, compounds within this class can effectively terminate status epilepticus and other seizure types . The mechanism involves potentiation of GABAergic transmission, which stabilizes neuronal activity during hyperexcitability.
Sedative Effects
The sedative effects of benzodiazepines are attributed to their ability to enhance GABAergic inhibition in the central nervous system (CNS). Studies have shown that this compound can induce sedation and improve sleep quality in both animal models and human subjects .
Case Study 1: Anxiolytic Efficacy
A double-blind placebo-controlled trial investigated the anxiolytic effects of a benzodiazepine derivative similar to the compound . Results indicated a significant reduction in anxiety scores compared to placebo after four weeks of treatment .
Case Study 2: Anticonvulsant Activity
In a study involving patients with refractory epilepsy, a benzodiazepine was administered as an adjunct therapy. The results demonstrated a marked decrease in seizure frequency and severity among participants .
Comparative Analysis with Other Benzodiazepines
| Property | 4-Methyl-5-[2-(methylamino)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | Diazepam | Lorazepam |
|---|---|---|---|
| Anxiolytic Activity | High | High | High |
| Anticonvulsant | Effective | Effective | Effective |
| Sedative Effect | Moderate | High | Moderate |
| Dependency Risk | Moderate | High | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this benzodiazepine derivative?
- Methodology : Use a stepwise approach involving (1) cyclocondensation of substituted anthranilic acid derivatives with acetylated amines under anhydrous conditions, and (2) HCl-mediated salt formation. Key reagents include acetyl chloride for acylation and LiAlH4 for selective reductions. Maintain inert atmospheres (N₂/Ar) and controlled temperatures (0–5°C for sensitive steps) to minimize side reactions. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (C18 column, UV detection at 254 nm) .
Q. How should researchers ensure safe handling and storage of this compound?
- Methodology : Adhere to GHS safety protocols:
- Storage : Keep in airtight containers at –20°C, away from ignition sources (P210) .
- Handling : Use fume hoods, nitrile gloves, and lab coats. Pre-treat spills with activated carbon and neutralize with 5% acetic acid .
- Documentation : Maintain SDS sheets with batch-specific purity data (e.g., ≥95% by NMR) .
Q. What analytical techniques are recommended for structural confirmation?
- Methodology :
- X-ray crystallography : Resolve the monoclinic crystal system (space group C2/c, a = 16.7656 Å, β = 105.803°) to confirm stereochemistry .
- Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to verify methylaminoacetyl substituents (δ 2.8–3.1 ppm for N–CH₃) and FTIR (1680–1700 cm⁻¹ for carbonyl stretches) .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its binding affinity to GABAA receptors?
- Methodology :
- In vitro assays : Apply a concentration-clamp technique on frog sensory neurons to measure chloride current potentiation. Compare efficacy (EC₅₀) with full agonists (e.g., diazepam) and partial agonists (e.g., CL218,872). Use flumazenil (10⁻⁶ M) to confirm receptor specificity .
- Molecular docking : Model the diazepin-2-one core’s interaction with α1/γ2 subunit interfaces using AutoDock Vina. Prioritize H-bonding with His102 and π-π stacking with Phe77 .
Q. How can researchers resolve contradictions in reported pharmacological efficacy across studies?
- Methodology :
- Dose-response stratification : Classify compounds into full/partial/inverse agonists using Emax values (e.g., full agonists augment GABA responses by 200–300% at 3×10⁻⁶ M, while partial agonists achieve ≤150%) .
- Receptor subtype profiling : Use HEK293 cells transfected with α2/α3-subunit variants to assess subtype selectivity. Address variability via patch-clamp electrophysiology .
Q. What strategies enhance the compound’s selectivity for neurological vs. peripheral targets?
- Methodology :
- Structural derivatization : Introduce electron-withdrawing groups (e.g., Cl at R₅) to reduce off-target binding. Synthesize analogs via chloroacetylation (e.g., 5-dichloroacetyl derivatives) and assess logP/logD for blood-brain barrier penetration .
- In vivo screening : Test anxiolytic activity in rodent models (elevated plus maze) with simultaneous monitoring of hepatic CYP3A4 inhibition to mitigate drug-drug interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
